4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt
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Overview
Description
4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The sulphonation of the resulting azo compound is then carried out to introduce the sulphooxy groups. The final product is obtained by neutralizing the sulphonated compound with potassium and sodium salts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulphooxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in the coloration properties, while the sulphooxy groups enhance solubility and stability. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structural and functional properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Uniqueness
4-Hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is unique due to its specific combination of functional groups that provide both high solubility and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant coloration.
Properties
CAS No. |
85940-65-4 |
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Molecular Formula |
C18H13KN2Na2O13S4 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
potassium;disodium;4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O13S4.K.2Na/c21-18-15-6-5-14(35(24,25)26)9-11(15)10-16(36(27,28)29)17(18)20-19-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32;;;/h1-6,9-10,21H,7-8H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
AGJCUCNRQYBKFY-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origin of Product |
United States |
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